molecular formula C12H11N3OS B12019454 N'-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide

N'-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide

Katalognummer: B12019454
Molekulargewicht: 245.30 g/mol
InChI-Schlüssel: VUKYGDRLJVROJN-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide is a chemical compound that features a pyridine ring and a thiophene ring connected through an acetohydrazide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-pyridinecarboxaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyridine and thiophene rings.

    Reduction: Reduced forms of the acetohydrazide linkage.

    Substitution: Substituted pyridine or thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(3-Pyridinylmethylene)-2-(2-furyl)acetohydrazide: Similar structure but with a furan ring instead of a thiophene ring.

    N’-(3-Pyridinylmethylene)-2-(2-phenyl)acetohydrazide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

N’-(3-Pyridinylmethylene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both pyridine and thiophene rings, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H11N3OS

Molekulargewicht

245.30 g/mol

IUPAC-Name

N-[(E)-pyridin-3-ylmethylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H11N3OS/c16-12(7-11-4-2-6-17-11)15-14-9-10-3-1-5-13-8-10/h1-6,8-9H,7H2,(H,15,16)/b14-9+

InChI-Schlüssel

VUKYGDRLJVROJN-NTEUORMPSA-N

Isomerische SMILES

C1=CC(=CN=C1)/C=N/NC(=O)CC2=CC=CS2

Kanonische SMILES

C1=CC(=CN=C1)C=NNC(=O)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.